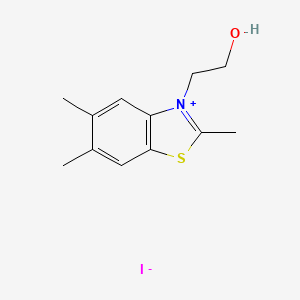
N-1-naphthyl-N'-(tetrahydro-2-furanylmethyl)thiourea
Descripción general
Descripción
N-1-naphthyl-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as 'TFM-NH2', is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized through a variety of methods. The compound has been shown to have a range of biochemical and physiological effects, making it an interesting subject for further study.
Mecanismo De Acción
The mechanism of action of TFM-NH2 is not fully understood, but it is believed to act through the inhibition of PTP1B. This inhibition leads to an increase in insulin signaling, which can have a range of physiological effects.
Biochemical and Physiological Effects:
TFM-NH2 has been shown to have a range of biochemical and physiological effects. In addition to its potential as a PTP1B inhibitor, TFM-NH2 has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TFM-NH2 is its high selectivity for PTP1B, which makes it a promising candidate for further study. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for the study of TFM-NH2. One area of interest is its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Another area of interest is its potential as an anti-cancer agent. Further study is needed to fully understand the mechanism of action of TFM-NH2 and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
TFM-NH2 has been studied for its potential applications in scientific research. One area of interest is its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling. TFM-NH2 has been shown to have a higher selectivity for PTP1B than other thiourea derivatives, making it a promising candidate for further study.
Propiedades
IUPAC Name |
1-naphthalen-1-yl-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c20-16(17-11-13-7-4-10-19-13)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLMEVCVFBGHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2-methylbenzamide](/img/structure/B3965128.png)
![3-benzyl-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965135.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 2,6-difluorobenzoate](/img/structure/B3965145.png)


![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3965176.png)

![2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B3965190.png)

![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965216.png)

![3-[(benzylamino)sulfonyl]-4-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B3965232.png)

![propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B3965250.png)